O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride
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Overview
Description
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride is a chemical compound known for its stability and versatility in various chemical reactions. It is often used in organic synthesis and has applications in medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to aryloxyamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- O-Benzylhydroxylamine hydrochloride
- N-Hydroxyphthalimide
- N-Hydroxysuccinimide
Uniqueness
O-(4-(Benzyloxy)phenyl)hydroxylamine hydrochloride is unique due to its stability and versatility in various chemical reactions. It can form stable intermediates and participate in a wide range of transformations, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
O-(4-phenylmethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c14-16-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H |
InChI Key |
RGYGPSATANXRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)ON.Cl |
Origin of Product |
United States |
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